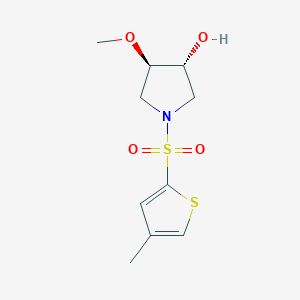![molecular formula C16H21NO4 B7336969 methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate](/img/structure/B7336969.png)
methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and is used to stimulate the release of growth hormone (GH) in the body. MK-677 has been extensively studied for its potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and other conditions.
作用機序
Methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate works by stimulating the release of growth hormone (GH) in the body. It does this by binding to and activating the ghrelin receptor, which is located in the hypothalamus and pituitary gland. This activation leads to an increase in GH secretion, which in turn promotes the growth and repair of tissues throughout the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in GH secretion, which leads to an increase in insulin-like growth factor-1 (IGF-1) levels. IGF-1 is a hormone that is important for growth and development, as well as for maintaining healthy tissues throughout the body. In addition, this compound has been shown to increase lean body mass, improve bone density, and enhance muscle strength and endurance.
実験室実験の利点と制限
One advantage of using methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate in lab experiments is its ability to stimulate GH secretion without the need for exogenous GH administration. This can simplify experimental protocols and reduce the risk of side effects associated with GH therapy. However, one limitation of using this compound is that it may not accurately reflect the physiological effects of endogenous GH secretion, as it does not mimic the natural pulsatile pattern of GH release.
将来の方向性
There are several potential future directions for research on methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate, including its use in the treatment of age-related conditions such as sarcopenia and osteoporosis. In addition, further studies are needed to investigate the long-term safety and efficacy of this compound, as well as its potential for use in combination with other therapies. Finally, there is a need for more research on the biochemical and physiological effects of this compound, particularly with respect to its effects on cognitive function and inflammation.
合成法
The synthesis of methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate involves several steps, including the preparation of the starting materials and the formation of the final product. The most commonly used method for synthesizing this compound is through the reaction of 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[indene-1,4'-piperidine]-2'-yl)-1-oxo-3-phenylpropan-2-yl]propanamide with methyl 5-bromo-3-oxopentanoate in the presence of a base such as potassium carbonate.
科学的研究の応用
Methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate has been extensively studied for its potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and other conditions. It has been shown to increase lean body mass, improve bone density, and enhance muscle strength and endurance. In addition, this compound has been investigated for its potential to improve cognitive function, reduce inflammation, and promote wound healing.
特性
IUPAC Name |
methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-10-13(12-6-3-4-7-14(12)21-11)17-15(18)8-5-9-16(19)20-2/h3-4,6-7,11,13H,5,8-10H2,1-2H3,(H,17,18)/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOUGUCCXKPYEW-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2O1)NC(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=CC=CC=C2O1)NC(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide](/img/structure/B7336890.png)
![4-[[(3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]sulfonyl]-2-fluorobenzonitrile](/img/structure/B7336893.png)

![(1R,9S)-11-(2-naphthalen-2-ylacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336918.png)
![(3aS,6aR)-1-[(1-methoxycyclobutyl)methyl]-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole](/img/structure/B7336925.png)
![(1R,9S)-11-(4-methyl-2-propan-2-yl-1,3-oxazole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336931.png)
![(1R,9S)-11-(3,5-dimethyl-1,2-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336944.png)
![methyl 2-[4-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoyl]phenoxy]acetate](/img/structure/B7336953.png)
![5-cyano-N-[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7336954.png)
![3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide](/img/structure/B7336974.png)
![[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B7336982.png)
![5-cyclopropyl-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7336983.png)
![N-[[(1R,2R)-2-ethylcyclopropyl]methyl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B7336986.png)
![(2S)-2-[3-(methoxymethyl)-3-methylpyrrolidine-1-carbonyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B7336989.png)
